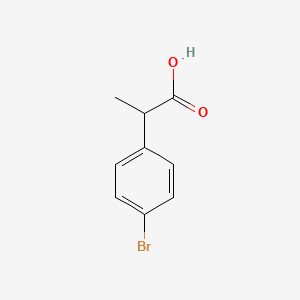

2-(4-Bromophenyl)propanoic acid

説明

Nomenclature and Structural Variants in Scholarly Contexts

The systematic naming and differentiation of 2-(4-bromophenyl)propanoic acid from its isomers and related compounds are crucial for clarity and precision in scientific communication.

Discussion of this compound and its structural isomers

This compound is the standardized IUPAC name for this compound. nih.govaskfilo.com It is also commonly referred to as 2-(4-bromophenyl)propionic acid. nih.govaskfilo.com The structure consists of a propanoic acid backbone with a 4-bromophenyl group attached to the second carbon atom. nih.govaskfilo.comuni.lu

Its structural isomers are compounds that share the same molecular formula, C9H9BrO2, but have different arrangements of atoms. nih.govuni.lu The position of the bromine atom on the phenyl ring can vary, leading to the formation of ortho (2-bromo), meta (3-bromo), and the primary subject, para (4-bromo) isomers. These isomers can be challenging to separate during synthesis. google.compatsnap.comgoogle.com Another type of isomerism involves the branching of the alkyl chain, such as with 3-(4-bromophenyl)propanoic acid.

Table 1: Structural Isomers of this compound

| Isomer Name | Position of Bromine |

|---|---|

| 2-(2-Bromophenyl)propanoic acid | Ortho |

| 2-(3-Bromophenyl)propanoic acid | Meta |

| This compound | Para |

Differentiation from related compounds, such as 2-(4-Bromophenyl)-2-methylpropanoic acid and 2-Amino-3-(4-bromophenyl)propanoic acid (p-Bromophenylalanine)

It is essential to distinguish this compound from structurally similar but distinct compounds. One such compound is 2-(4-Bromophenyl)-2-methylpropanoic acid . google.compatsnap.comgoogle.com This molecule has an additional methyl group on the second carbon of the propanoic acid chain. guidechem.com It is a key intermediate in the synthesis of the antihistamine fexofenadine (B15129). google.compatsnap.comgoogle.com The presence of isomeric impurities, such as 2-(3-bromophenyl)-2-methylpropanoic acid, is a significant concern in the production of pure fexofenadine. google.compatsnap.comgoogle.com

Another related but different compound is 2-Amino-3-(4-bromophenyl)propanoic acid , also known as p-Bromophenylalanine. medchemexpress.comchemicalbook.com This compound is a derivative of the amino acid phenylalanine and is characterized by an amino group on the second carbon. medchemexpress.comchemicalbook.commedchemexpress.com It is used in biochemical research, for instance, as an ergogenic supplement and for incorporation into recombinant proteins to study their structure and function. medchemexpress.commedchemexpress.comnih.govacs.org

Table 2: Comparison of Related Compounds

| Compound Name | Key Structural Difference from this compound |

|---|---|

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Additional methyl group at the α-position |

| 2-Amino-3-(4-bromophenyl)propanoic acid | Amino group at the α-position |

Stereoisomeric forms and their academic significance (e.g., (R) and (S) enantiomers)

Due to the presence of a chiral center at the second carbon atom of the propanoic acid chain, this compound exists as a pair of stereoisomers, specifically enantiomers: (R)-2-(4-bromophenyl)propanoic acid and (S)-2-(4-bromophenyl)propanoic acid. glpbio.comambeed.comfluorochem.co.uksigmaaldrich.com These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities.

The separation and synthesis of pure enantiomers are of significant interest in academic research, particularly in the fields of pharmacology and materials science. For example, the distinct enantiomers of related compounds like p-Bromophenylalanine are studied for their specific roles in biological systems. synthonix.comsigmaaldrich.comsigmaaldrich.comnih.govfluorochem.co.uk The synthesis of enantiomerically pure compounds is often a critical step in the development of new drugs and other bioactive molecules.

Historical Overview of Research and Development

The scientific journey of this compound and its relatives has evolved from initial synthesis to diverse applications.

Early syntheses and characterization in scientific literature

Early methods for the synthesis of related compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid, involved the bromination of 2-methyl-2-phenylpropanoic acid. google.com A process described in a 1957 publication in the Journal of the American Chemical Society detailed the refluxing of 2-methyl-2-phenylpropanoic acid with bromine and iron wire in carbon tetrachloride. google.com However, these early methods often resulted in non-selective bromination, leading to a mixture of isomers and requiring extensive purification. patsnap.com

Evolution of research interests and applications

Initially, interest in compounds like 2-(4-bromophenyl)-2-methylpropanoic acid was driven by their role as intermediates in the synthesis of pharmaceuticals, most notably fexofenadine. google.compatsnap.comgoogle.com Research efforts focused on developing more selective and efficient synthetic methods to produce the pure para isomer, which is crucial for the purity of the final drug product. google.compatsnap.comgoogle.com

More recently, research has expanded to explore the unique properties of brominated phenylpropanoids in other areas. For instance, p-Bromophenylalanine has been utilized in the field of biotechnology for the site-specific incorporation into recombinant proteins. nih.govacs.org This technique allows for the introduction of a heavy atom (bromine), which facilitates the determination of protein structure through X-ray crystallography. Furthermore, halogenated derivatives of phenylalanine are being investigated as cross-coupling reagents for the synthesis of novel drug-like molecules. ucd.ie

Significance in Medicinal Chemistry and Organic Synthesis Research

The importance of this compound in the landscape of chemical research is multifaceted, with its contributions being particularly prominent in the realms of pharmaceutical development and the broader field of organic synthesis.

Role as a synthetic intermediate for pharmaceuticals

This compound and its close derivatives are instrumental as key intermediates in the synthesis of various pharmaceutical agents. One of the most notable examples is its role in the production of fexofenadine , a widely used second-generation antihistamine. patsnap.comgoogle.comgoogle.com The synthesis of pure fexofenadine necessitates the use of a highly pure form of the corresponding intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, to avoid the formation of undesirable isomers in the final active pharmaceutical ingredient (API). google.comgoogle.com The presence of isomeric impurities, such as 2-(3-bromophenyl)-2-methyl propanoic acid, can carry through the synthetic route and contaminate the final product, making their removal difficult and costly. google.comgoogle.com

The synthesis of this key intermediate often involves the selective bromination of 2-methyl-2-phenylpropanoic acid. patsnap.comgoogle.comgoogle.com Research has focused on developing efficient and industrially applicable methods for this bromination to ensure a high yield of the desired para-isomer. google.com The sodium salt of 2-(4-bromophenyl)-2-methylpropionic acid has been utilized in a key step involving lithiation followed by condensation with another intermediate to construct the fexofenadine backbone. researchgate.net

The following table summarizes the key compounds involved in this synthetic pathway:

| Compound Name | Role in Synthesis |

| 2-Methyl-2-phenylpropanoic acid | Starting material for the synthesis of the key intermediate. patsnap.comgoogle.comgoogle.com |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Key intermediate in the synthesis of fexofenadine. patsnap.comgoogle.comgoogle.com |

| Fexofenadine | Final active pharmaceutical ingredient. patsnap.comgoogle.com |

| 2-(3-Bromophenyl)-2-methyl propanoic acid | Isomeric impurity to be avoided. google.comgoogle.com |

Contribution to the development of novel organic compounds

Beyond its role in the synthesis of established drugs, this compound and its derivatives are valuable precursors for the creation of novel organic compounds with a wide range of potential biological activities. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of new functional groups and the construction of complex molecular frameworks.

One area of significant research has been the synthesis of 1,3,4-oxadiazole (B1194373) derivatives . A study reported the synthesis of a novel series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles starting from 3-(4-bromobenzoyl)propionic acid, a derivative of the parent compound. srce.hrresearchgate.netlongdom.orgrroij.com These compounds were synthesized with the aim of developing better anti-inflammatory and analgesic agents with reduced side effects. srce.hrresearchgate.netlongdom.org The synthesis involved the reaction of 3-(4-bromobenzoyl)propionic acid with various aryl acid hydrazides in the presence of phosphorous oxychloride. srce.hrresearchgate.net Several of the synthesized oxadiazole derivatives exhibited significant anti-inflammatory and analgesic activities, with some also showing promising antibacterial properties. srce.hrresearchgate.net

Another important class of novel compounds derived from a related bromo-phenyl structure are N-acyl-L-valine derivatives . Researchers have designed and synthesized novel compounds incorporating an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. mdpi.comdntb.gov.uamdpi-res.comresearchgate.netresearchgate.net These efforts have led to the creation of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. mdpi.comdntb.gov.uamdpi-res.com The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its subsequent cyclization to 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have been reported to yield compounds with promising potential as antimicrobial agents, particularly against Gram-positive pathogens. mdpi.comdntb.gov.uamdpi-res.com

The following table highlights some of the novel compounds synthesized and their observed properties:

| Starting Material Derivative | Synthesized Compound Class | Key Findings |

| 3-(4-Bromobenzoyl)propionic acid | 1,3,4-Oxadiazoles | Significant anti-inflammatory and analgesic activities. srce.hrresearchgate.netmdpi.com |

| 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | N-acyl-L-valine derivatives | Potential as antimicrobial agents against Gram-positive bacteria. mdpi.comdntb.gov.uamdpi-res.com |

The versatility of this compound as a building block continues to be explored, with ongoing research into its application in the synthesis of other heterocyclic systems and biologically active molecules. Its contributions underscore the critical role of halogenated intermediates in advancing the fields of medicinal chemistry and organic synthesis.

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDBEACWLCHWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-53-6 | |

| Record name | 2-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations in Research Settings

Advanced Synthetic Pathways for 2-(4-Bromophenyl)propanoic Acid

Advanced synthetic strategies aim to maximize yield and regioselectivity, providing the desired para-isomer while minimizing the formation of ortho- and meta-isomers. google.comgoogle.com

Direct bromination of a phenylpropanoic acid derivative, such as 2-methyl-2-phenylpropanoic acid, is a common approach. google.comgoogle.compatsnap.com The primary challenge in this electrophilic aromatic substitution is controlling the position of the incoming bromine atom on the phenyl ring.

For instance, conducting the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been explored to enhance selectivity. google.comgoogle.com Performing the reaction under neutral conditions (pH ~7) can yield a product with approximately 99% 2-(4-bromophenyl)-2-methylpropanoic acid and only about 1% of the meta isomer. google.com In contrast, other conditions might yield a product with 98.5% purity for the para-isomer and 1.25% for the meta-isomer. google.com Yields for these reactions are reported to be in the range of 74% to 81%. patsnap.com

Table 1: Influence of Reaction Conditions on the Bromination of 2-Methyl-2-Phenylpropanoic Acid

| Reaction Condition | Yield | GC Purity (Para-isomer) | Meta-Isomer Impurity | Reference |

| Neutral (pH ~7), Aqueous Medium | Not Specified | ~99% | ~1% | google.com |

| Acidification Post-Reaction | 81% | 98.5% | 1.25% | google.com |

| Alternative Aqueous Workup | 74.3% | 98.8% | 1.18% | patsnap.com |

Catalysts are often employed to facilitate the electrophilic bromination of the aromatic ring. A traditional method involves the use of iron as a catalyst, where a mixture of 2-methyl-2-phenylpropanoic acid, bromine, and iron wire are refluxed, typically in a solvent like carbon tetrachloride. google.com However, this process can be non-selective and may require extensive purification, such as multiple crystallizations, to isolate the pure para-isomer. google.compatsnap.com

Modern catalytic systems are being investigated to improve regioselectivity. Zeolites, for example, are known to induce high para-selectivity in the electrophilic bromination of various aromatic compounds due to shape-selective constraints imposed by their porous structures. mdpi.com Other systems like N-bromosuccinimide (NBS) combined with silica (B1680970) gel have also been utilized as effective brominating agents for regioselective synthesis. mdpi.com For related transformations, such as the bromoarylation of acrylates, copper(I) bromide (CuBr) has been used as a catalyst. bohrium.com

Beyond direct bromination, alternative multi-step pathways and novel chemical transformations are being explored to synthesize this compound and its derivatives.

An alternative route begins with 4-bromophenylacetic acid. google.comgoogle.com This multi-step process typically involves:

Esterification: The 4-bromophenylacetic acid is first converted to its corresponding methyl ester, methyl 4-bromophenylacetate.

Methylation: The benzylic carbon of the ester is then methylated. This step often employs a strong base like sodium hydride (NaH) to deprotonate the carbon, followed by reaction with methyl iodide. google.comgoogle.com

While this method provides a clear pathway to the desired carbon skeleton, it has several drawbacks for large-scale industrial application. The preparation of 4-bromophenylacetic acid itself can be a multi-step synthesis. google.comgoogle.com Furthermore, the reagents used, such as sodium hydride and methyl iodide, are hazardous and expensive, and the reaction can be highly exothermic. google.comgoogle.com

Decarboxylative strategies represent a modern approach in organic synthesis, where a carboxylic acid is used as a source of a radical or carbanion intermediate. In the context of this compound, a decarboxylative elimination reaction has been demonstrated. unl.edu Using a dual photoredox/cobalt HAT (Hydrogen Atom Transfer) catalytic system, this compound can be converted into its corresponding olefin, 1-bromo-4-vinylbenzene. unl.edu In one study, this transformation resulted in a 69% isolated yield of the product. unl.edu

While this specific example shows the decomposition of the target compound, the principles of decarboxylation can be applied to its synthesis. Decarboxylative halogenation, a process also known as the Hunsdiecker–Borodin reaction, involves the conversion of a carboxylic acid to an organohalide with one fewer carbon atom. acs.org This type of reaction could be conceptually applied in a synthetic sequence to generate a brominated intermediate that is later elaborated into the final propanoic acid structure.

Alternative Synthetic Routes and Mechanistic Studies

Stereoselective Synthesis and Enantiomeric Enrichment

The presence of a chiral center in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for its applications.

Chiral synthesis of (S)- and (R)-2-(4-Bromophenyl)propanoic acid

The asymmetric synthesis of the individual enantiomers of this compound has been a subject of significant research interest. One common strategy involves the use of chiral auxiliaries. For instance, an oxazolidinone auxiliary can be employed to direct the stereochemical outcome of a reaction, which is then cleaved to yield the desired chiral acid. nih.gov Another approach is asymmetric hydrogenation, where a prochiral precursor is hydrogenated using a chiral catalyst to produce one enantiomer in excess. rsc.org For example, iridium catalysts bearing modular axial-unfixed biphenyl (B1667301) phosphine-oxazoline ligands have been successfully used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, yielding products like (R)-3-(4-bromophenyl)-2-methylpropanoic acid with high enantiomeric excess. rsc.org

Furthermore, chiral resolution techniques can be applied to separate racemic mixtures of this compound. This can be achieved through the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the individual enantiomers. A validated chiral liquid chromatographic method has been developed for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid, a related compound, highlighting the importance of analytical techniques in assessing enantiomeric purity. researchgate.net

Biocatalytic approaches for enantiomerically pure forms

Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure this compound and its derivatives. Enzymes, such as lipases and aminotransferases, can be used to resolve racemic mixtures or to perform asymmetric transformations with high enantioselectivity.

For instance, lipases are widely used for the kinetic resolution of racemic esters of 2-arylpropanoic acids. researchgate.net The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted, which can then be separated. The enantioselectivity of these reactions can often be enhanced by immobilization of the enzyme or by the addition of inhibitors. researchgate.net

Engineered aminotransferases have also been employed in the synthesis of enantiomerically pure amino acids. A notable example is the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid through a cascade reaction involving a D-amino acid aminotransferase. mdpi.com Similarly, engineered phenylalanine ammonia (B1221849) lyases (PALs) have been developed for the synthesis of both L- and D-phenylalanine analogues, including (S)-p-bromophenylalanine, with excellent enantiomeric excess. nih.gov These biocatalytic systems can be highly efficient, operating under mild conditions and often with high conversions. acs.orgresearchgate.net

Derivatization and Functionalization of this compound

The chemical reactivity of this compound at both the carboxylic acid group and the bromophenyl moiety allows for a wide array of derivatization and functionalization reactions.

Esterification and Amidation Reactions in Research

The carboxylic acid functional group of this compound readily undergoes esterification and amidation reactions. Esterification is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. researchgate.net For example, the methyl ester of 2-(4-bromophenyl)-2-methylpropanoic acid has been synthesized and is a registered chemical entity. europa.eu

Amidation reactions are also common, where the carboxylic acid is converted to an amide by reaction with an amine. ijmpronline.com This is often facilitated by the use of coupling agents, such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI), which can be more efficient than traditional methods, especially for sterically hindered acids. nih.gov These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, a series of 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives were synthesized and evaluated for their antibacterial activity. ijmpronline.com

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

| Esterification | This compound, Ethyl acetate | Acidic conditions | (S)-1-ethoxy-1-oxopropan-2-yl(S)-2-(4-bromophenyl)propanoate | researchgate.net |

| Amidation | 2-(4-bromophenyl)-2-methylpropanoic acid, Substituted aromatic primary amines | Thionyl chloride, Triethylamine | 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives | ijmpronline.com |

| Amidation | (2S)-3-Hydroxy-2-{4-[(2-methylpentyl)oxy]phenyl}-propanoic acid, Amines | TCFH, NMI | Amides | nih.gov |

Modification of the bromophenyl moiety (e.g., substitution reactions, fluorination)

The bromine atom on the phenyl ring is a key functional group that can be modified through various reactions. Nucleophilic substitution reactions can replace the bromine with other functional groups, such as amines or thiols, under basic conditions. evitachem.com

Fluorination of the phenyl ring is another important modification. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of the molecule, which can be beneficial in the design of new bioactive compounds. smolecule.com For example, 2-(4-bromo-2-fluorophenyl)propanoic acid has been synthesized and studied. smolecule.com The synthesis of such compounds often involves electrophilic aromatic substitution reactions. smolecule.com

Formation of related heterocyclic systems and their synthesis (e.g., thiazolidine-4-ones, pyrazoles)

This compound and its derivatives serve as precursors for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Thiazolidine-4-ones: These five-membered heterocyclic compounds can be synthesized from derivatives of this compound. For instance, new thiazolidine-4-one derivatives have been synthesized from 2-(4-isobutylphenyl)propionic acid (ibuprofen), a structurally related compound, by reacting the corresponding hydrazide with aromatic aldehydes and then with mercaptoacetic acid. mdpi.com Similar synthetic strategies can be applied to this compound derivatives. d-nb.infomdpi.com The synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one involves the formation of a Schiff base followed by cyclization. evitachem.com

Pyrazoles: Pyrazole (B372694) derivatives can also be synthesized using this compound as a starting material or by incorporating the 4-bromophenyl moiety. One synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.tr For example, new substituted pyrazoles have been obtained from the reaction of a starting material containing a 4-bromoaniline (B143363) moiety with various hydrazines. dergipark.org.tr The resulting pyrazole derivatives can exhibit a range of biological activities. researchgate.netmdpi.comnih.govtandfonline.com

| Heterocyclic System | General Synthetic Approach | Key Intermediates/Reagents | Example Product | References |

| Thiazolidine-4-ones | Condensation and cyclization | Hydrazones, Mercaptoacetic acid | 2-(4-Bromophenyl)-3-[(1,3-dimethylxanthin-7-yl) acetamido]thiazolidine-4-one | mdpi.comd-nb.info |

| Pyrazoles | Cyclocondensation | 1,3-Diketones, Hydrazines | 1-(4-bromophenyl)-2-(1-methyl-3-phenol,5-phenyl-1H-pyrazol-4-yl)diazene | dergipark.org.tr |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating 2-(4-Bromophenyl)propanoic acid from reaction mixtures and for quantifying the distribution of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for resolving the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times.

Research on related 2-arylpropanoic acids (profens) demonstrates that polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) and Pirkle-type columns are highly effective. researchgate.net For instance, the enantiomers of β-amino-β-(4-bromophenyl) propionic acid have been successfully resolved using a (R,R) Whelk-01 column, a Pirkle-type CSP. The separation mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the chiral analyte and the CSP. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, is optimized to achieve baseline separation. rsc.org In some cases, derivatization of the carboxylic acid to its methyl ester is performed prior to analysis to improve separation and detection. rsc.org

Table 1: Representative Chiral HPLC Conditions for Enantioseparation of Phenylpropanoic Acids This table is a composite based on methods for similar compounds, as specific conditions can vary.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based (e.g., Chiralpak OJ-H) or Pirkle-type CSP | Provides chiral recognition for enantiomer separation. |

| Mobile Phase | Hexane/Isopropanol (e.g., 99:1 v/v) | Elutes the compounds; the ratio is adjusted to optimize resolution. rsc.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. rsc.org |

| Detection | UV at 210-220 nm | Monitors the elution of the aromatic enantiomers. rsc.org |

| Temperature | Ambient (e.g., 25°C) | Affects interaction kinetics and can be adjusted to improve separation. |

Gas Chromatography (GC) for reaction monitoring and purity analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. For GC analysis, the carboxylic acid is typically derivatized into a more volatile ester form (e.g., methyl or ethyl ester) to prevent thermal degradation and improve peak shape.

This technique allows for the separation of the target compound from starting materials, solvents, and byproducts, providing a quantitative measure of its purity. In reaction monitoring, small aliquots of the reaction mixture can be periodically analyzed to track the consumption of reactants and the formation of the product over time. The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, is a standardized value used for compound identification. nih.gov

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (Standard Non-polar) | 1574 | nih.gov |

| Major Mass Spectra Peaks (m/z) | 183, 185, 117, 104 | nih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons on the para-substituted ring typically appear as two distinct doublets (an AA'BB' system) in the range of δ 7.2-7.5 ppm. The methine proton (CH) adjacent to the carboxyl group appears as a quartet around δ 3.7 ppm, coupled to the methyl protons. The methyl group (CH₃) protons resonate as a doublet further upfield, around δ 1.5 ppm. The acidic proton of the carboxylic acid (COOH) is often broad and appears far downfield (δ > 10 ppm), and its position can be concentration-dependent.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found around δ 180 ppm. The aromatic carbons show signals between δ 120-140 ppm, with the carbon atom bonded to the bromine (C-Br) appearing around δ 121 ppm and the substituted carbon (C-ipso) at a higher chemical shift. The methine carbon (CH) and the methyl carbon (CH₃) are observed upfield, typically around δ 45 ppm and δ 18 ppm, respectively. rsc.org

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and standard chemical shift ranges.

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | COOH | >10 | broad singlet |

| Aromatic (AA') | ~7.4-7.5 | doublet | |

| Aromatic (BB') | ~7.2-7.3 | doublet | |

| CH | ~3.7 | quartet | |

| CH₃ | ~1.5 | doublet | |

| ¹³C | C=O | ~180 | singlet |

| Aromatic C-ipso | ~140 | singlet | |

| Aromatic CH | ~128-132 | doublet | |

| Aromatic C-Br | ~121 | singlet | |

| CH | ~45 | doublet |

Mass Spectrometry (MS and HRMS) and its application in structural confirmation

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is characterized by the presence of a molecular ion peak [M]⁺. A key feature is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) and for any fragment containing a bromine atom. nih.gov Common fragments observed in the GC-MS analysis include the loss of the carboxyl group, leading to prominent peaks at m/z 183 and 185. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. rsc.org This technique can distinguish between compounds with the same nominal mass but different atomic compositions, providing unequivocal confirmation of the compound's identity. rsc.org

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Notes |

|---|---|---|---|

| MS | [M]⁺ | 228/230 | Molecular ion peak showing the characteristic Br isotopic pattern. |

| MS | [M-COOH]⁺ | 183/185 | Fragment corresponding to the loss of the carboxylic acid group. nih.gov |

| HRMS | [M+H]⁺ | Calculated: 228.9859 | Provides exact mass for elemental composition confirmation. uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration of the carboxylic acid gives a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching of the alkyl part (methine and methyl) appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring cause absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 550-650 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2500-3300 | Carboxylic Acid (O-H) | Stretching (broad) |

| ~3050 | Aromatic C-H | Stretching |

| ~2975 | Aliphatic C-H | Stretching |

| 1700-1725 | Carboxylic Acid (C=O) | Stretching (strong) |

| 1450-1600 | Aromatic C=C | Stretching |

Biological and Pharmacological Research Applications

Investigation of Biological Activity and Mechanistic Studies

The unique combination of a propanoic acid moiety and a brominated phenyl ring has prompted extensive investigation into the biological effects of compounds derived from 2-(4-Bromophenyl)propanoic acid. These studies have unveiled its potential to modulate various biological pathways, leading to effects that could be harnessed for therapeutic purposes.

Derivatives of this compound have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. nih.govacs.org Research suggests that compounds structurally related to this compound may act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), which could offer a potent anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes. nih.gov For instance, pelubiprofen, a related propionic acid derivative, has been shown to potently reduce prostaglandin (B15479496) E2 (PGE2) production by inhibiting both COX-1 and COX-2 enzymes. nih.gov The anti-inflammatory activity of such derivatives is often dose-dependent and has been compared to established drugs like Phenylbutazone in animal models of inflammation. core.ac.uk

The search for new antimicrobial agents has led researchers to investigate various derivatives of this compound. Studies have shown that these compounds can exhibit significant activity against a range of bacterial and fungal pathogens.

For example, a series of 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives demonstrated notable antibacterial activity, particularly against Gram-negative bacteria. ijmpronline.com Their antifungal activity was even more pronounced, with some derivatives showing high efficacy against Candida tropicalis and Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. ijmpronline.com Another study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives found excellent activity against both Gram-negative and Gram-positive bacteria, with MIC values ranging from 1.56 to 6.25 μg/mL, although they showed poor activity against the fungus Candida albicans. researchgate.net The antimicrobial potential is thought to be linked to the ability of these compounds to disrupt essential bacterial processes, such as lipid biosynthesis.

| Derivative Type | Microorganism | Activity (MIC) |

| 2-(4-bromophenoxy)propanoic acid | Escherichia coli | 125 µg/mL |

| 2-(4-bromophenoxy)propanoic acid | Staphylococcus aureus | 100 µg/mL |

| 2-(4-bromophenoxy)propanoic acid | Bacillus subtilis | 75 µg/mL |

| 2-(4-bromophenoxy)propanoic acid | Pseudomonas aeruginosa | 150 µg/mL |

| 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide | Candida tropicalis | 2 µg/mL ijmpronline.com |

| 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide (hydroxy derivative) | Candida albicans | 2 µg/mL ijmpronline.com |

| (S)-configuration phenoxyl side chain derivatives | Gram-negative & Gram-positive bacteria | 1.56 - 6.25 µg/mL researchgate.net |

The potential of this compound derivatives as anticancer agents is an active area of research. ontosight.ai Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. For example, 3-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl) propanoic acid, a phthalimide (B116566) derivative, was evaluated for its antiproliferative activity against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines. unirioja.esscielo.org.mx Other research on 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide showed activity against melanoma and prostate cancer cell lines. jetir.org The mechanism often involves the modulation of signaling pathways that are crucial for cancer cell growth and survival.

| Derivative | Cell Line | Activity |

| 2-(4-bromophenoxy)propanoic acid | MCF-7 (breast cancer), HeLa (cervical cancer) | Significant reduction in cell viability (50-200 µM) |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | G-361 (melanoma) | IC50 = 104.86 µM jetir.org |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | LNCaP (prostate cancer) | IC50 = 145.39 µM jetir.org |

| Phthalimide derivatives | HeLa, HepG2, 4T1 | Antiproliferative activity observed unirioja.esscielo.org.mx |

Understanding how these compounds interact with biological targets at a molecular level is crucial for drug development. Molecular docking and other computational studies are often used to predict and analyze these interactions. smolecule.com For instance, derivatives of this compound have been studied for their ability to bind to and inhibit specific enzymes. A small molecule inhibitor named CC0651, which is synthesized from (S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, targets the E2 ubiquitin-conjugating enzyme Cdc34A by engaging a composite binding pocket formed by the enzyme and ubiquitin. nih.gov Similarly, molecular docking studies of pyrrole-based derivatives have shown interactions with monoamine oxidase B (MAO-B), forming stable bonds within the enzyme's active site. mdpi.com These studies indicate that the bromophenyl group can facilitate binding to molecular targets, influencing their activity and modulating signal transduction pathways.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been pivotal in understanding the role of specific structural features.

The presence and position of the bromine atom on the phenyl ring are critical determinants of the biological activity of these compounds. Halogen substitution, in general, is a recognized strategy for enhancing the activity and improving the safety profile of drug candidates. core.ac.uk The bromine atom, being an electron-withdrawing group, influences the molecule's acidity and reactivity.

In the context of antimicrobial activity, the bromine substituent is suggested to enhance the compound's ability to interact with bacterial lipid membranes, leading to increased efficacy. In anticancer research, the halogen atom can participate in halogen bonding, which can be a crucial interaction for binding to a biological target. frontiersin.org For example, molecular docking studies on certain inhibitors revealed that brominated compounds formed conventional hydrogen bonds with key residues in the active site of enzymes. researchgate.net The replacement of a bromine substituent with a chlorine atom in some antioxidant derivatives led to a slight decrease in activity, highlighting the specific contribution of the bromine atom. jetir.org These findings underscore that the bromo-substituent is not merely a placeholder but an active contributor to the molecule's pharmacological profile, influencing its potency and selectivity.

Influence of structural modifications and derivatization on pharmacological profiles

The pharmacological profile of derivatives based on the this compound scaffold is highly dependent on structural modifications. The bromine atom, in particular, plays a crucial role due to its electron-withdrawing properties and its ability to form halogen bonds, influencing the molecule's acidity and interaction with biological targets.

Substitutions at the bromine position can enhance binding affinity to various metabolic receptors. The core structure has been investigated as a potential non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes. Further derivatization, such as converting the carboxylic acid to an amide, can yield bioactive precursors for new drugs.

The introduction of different chemical moieties leads to a wide range of biological activities:

Anti-inflammatory and Antinociceptive Activity: A thiosemicarbazone derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), demonstrated significant antinociceptive effects and anti-inflammatory activity in carrageenan-induced paw edema models. nih.gov This suggests that its mechanism of action may be connected to peripheral pathways, potentially involving histamine. nih.gov

Anticancer and Antimicrobial Activity: By incorporating the 2-(4-bromophenyl) moiety into a quinoline (B57606) system and further creating 1,3,4-oxadiazole (B1194373) derivatives, researchers have developed compounds with dual anticancer and antimicrobial properties. rsc.orgnih.gov These compounds have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net

Enzyme Inhibition: Derivatives have been designed to target specific enzymes. Pyrrole-based compounds synthesized from a this compound precursor have been evaluated as inhibitors of monoamine oxidase B (MAO-B). farmaciajournal.com Additionally, modifying a related structure with various pyrimidine (B1678525) scaffolds has been shown to alter affinity for endothelin receptors ETA and ETB, which are involved in vasoconstriction. acs.org

In-silico studies on the related class of phenoxy acids have shown that derivatization significantly impacts pharmacokinetic properties. saudijournals.com For instance, converting the carboxylic acid to a hydrazide derivative was found to drastically decrease central nervous system (CNS) permeability. saudijournals.com Substituting the phenoxy acid with different heterocyclic groups like thiazole, oxazole, or morpholine (B109124) can alter properties such as plasma protein binding and hydrophilicity. saudijournals.com

Pharmacological Activity of this compound Derivatives

| Derivative Class | Modification | Target/Model | Observed Activity | Source |

|---|---|---|---|---|

| Quinoline-oxadiazole | Incorporation of 2-(4-nitrophenyl)-1,3,4-oxidiazole | HepG2 Cancer Cells | IC₅₀ = 0.137 µg/mL | nih.gov |

| Quinoline-oxadiazole | Incorporation of 2-(N-phenylacetamidethio)-1,3,4-oxadiazole | MCF-7 Cancer Cells | IC₅₀ = 0.164 µg/mL | nih.gov |

| Quinoline-oxadiazole | Incorporation of 2-(4-aminophenylthio)-1,3,4-oxadiazole | S. aureus (Antimicrobial) | 4-fold more active than neomycin | rsc.org |

| Quinoline-oxadiazole | Incorporation of 2-(4-chlorophenylthio)-1,3,4-oxadiazole | E. coli (Antimicrobial) | 16-fold more active than neomycin | rsc.org |

| Thieno[3,2-d]pyrimidine | Related to 4-morpholino-2-phenylquinazolines | PI3 Kinase p110alpha | IC₅₀ = 2.0 nM | nih.gov |

| Thiosemicarbazone | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema | 83.2% edema reduction | nih.gov |

Design of novel analogs for specific biological targets

The this compound framework is a versatile starting point for the rational design of novel analogs aimed at specific biological targets.

Anticancer and Antimicrobial Agents: A significant area of research has been the design of quinoline derivatives targeting both cancer cells and microbes. By reacting 4-bromoacetophenone with isatin, researchers prepared 2-(4-bromophenyl)quinoline-4-carboxylic acid, a key intermediate. nih.gov This was further derivatized into a series of novel compounds designed to inhibit Epidermal Growth Factor Receptor (EGFR) in cancer cells and DNA gyrase in bacteria. rsc.orgnih.govresearchgate.net The resulting quinoline-oxadiazole hybrids showed potent activity, with some compounds exhibiting IC₅₀ values as low as 0.14 µM against EGFR. nih.govresearchgate.net

Enzyme Inhibitors: Novel pyrrole-based compounds have been designed as potential inhibitors for monoamine oxidase (MAO) enzymes, which are targets for treating neurodegenerative diseases. farmaciajournal.commdpi.com In one study, 2-(4-bromophenyl)-propanoic acid related structures were used to synthesize N-pyrrolylcarboxylic acids and their corresponding amides, which were then evaluated for their ability to inhibit MAO-B. farmaciajournal.com In a separate effort, derivatives of 4-morpholino-2-phenylquinazolines were synthesized and evaluated as inhibitors of PI3 kinase p110alpha, a key enzyme in cell signaling pathways. nih.gov One derivative emerged as a highly potent and selective inhibitor. nih.gov

Larvicides: The bromophenyl moiety has been incorporated into the design of novel larvicides targeting the mosquito vector of malaria, Anopheles gambiae. nih.gov Analogs such as 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid were designed and tested in silico as inhibitors of 3-hydroxykynurenine transaminase (3HKT), an enzyme crucial for the mosquito's survival. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, allowing researchers to predict how molecules like this compound and its derivatives will behave at a molecular level. These methods help in understanding structure-activity relationships, predicting biological targets, and optimizing lead compounds.

Molecular docking simulations for target prediction and binding affinity

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of potential drugs with their protein targets.

Derivatives of this compound have been extensively studied using docking simulations. For instance, docking studies of (2S)-2-(4-bromophenoxy)propanoic acid against the COX-2 enzyme revealed that the bromine atom engages in strong van der Waals interactions with hydrophobic residues in the active site. In the development of anticancer agents, docking simulations were used to model the binding of novel quinoline-oxadiazole derivatives to the ATP-binding site of the EGFR tyrosine kinase domain. nih.govresearchgate.net

Similarly, in the search for new larvicides, several brominated compounds were docked against the Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT). nih.govresearchgate.net These simulations identified key interactions, such as hydrogen bonds with residues like Serine 43, Glycine 25, and Arginine 356, and provided binding energy estimates that helped rank the potential inhibitors. researchgate.net

Molecular Docking Results for this compound Analogs

| Compound/Analog | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid | Ag3HKT | -8.58 | Ser43, Gly25, Arg356 | nih.govresearchgate.net |

| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid | Ag3HKT | -8.25 | Not specified | nih.gov |

| 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | Ag3HKT | -12.02 (ΔGbind) | Ser43, Ser154, Arg356 | nih.govresearchgate.net |

| A 1,2,4-triazole (B32235) derivative (Compound 6d) | Protein Kinase B (Akt) | -176.152 (ΔG) | Not specified | mdpi.com |

| Quinoline-oxadiazole derivative (8c) | EGFR Tyrosine Kinase | Not specified | Not specified | nih.govresearchgate.net |

Quantum mechanical calculations for electronic structure and reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity that are not accessible through classical molecular mechanics.

For derivatives related to this compound, QM methods have been used to calculate electrostatic potential maps, which help in predicting binding affinities. The presence of the bromine atom significantly influences the electronic properties by acting as an electron-withdrawing group, which affects the acidity (pKa) of the carboxylic acid. DFT studies on related benzimidazole (B57391) structures, including a 2-(4-bromophenyl)-1H-benzimidazole, have been performed to analyze structural, vibrational, and electronic characteristics. researchgate.net These studies often include Natural Bond Orbital (NBO) analysis to understand intramolecular electronic interactions and their stabilization energies. researchgate.net While detailed QM studies specifically on this compound are not widely published, calculations on analogous structures show that DFT can be used to determine properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding a molecule's behavior in biological systems. nepjol.info

Pharmacophore modeling and virtual screening in drug discovery research

Pharmacophore modeling is a powerful technique in computational drug design. A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and ionizable groups. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for molecules that match the required features—a process known as virtual screening. nih.govfrontiersin.org This approach efficiently filters vast libraries of compounds to identify a smaller, more manageable set of potential hits that are likely to be active against the target of interest. nih.gov

Industrial and Synthetic Utility As a Precursor

Intermediate in Pharmaceutical Synthesis

The utility of 2-(4-Bromophenyl)propanoic acid and its derivatives is most prominently noted in the field of medicinal chemistry, where it serves as a foundational element for synthesizing complex therapeutic molecules.

This compound is a key starting material in the synthesis of fexofenadine (B15129), a widely used non-sedating antihistamine. google.comlookchem.com Fexofenadine is the active carboxylic acid metabolite of terfenadine. lookchem.com The synthesis of high-purity fexofenadine critically depends on the quality of its precursors. Specifically, the direct precursor often used is 2-(4-bromophenyl)-2-methylpropanoic acid, which can be synthesized from related bromophenylpropanoic acid structures. google.compatsnap.com

The structural motif of brominated phenylpropanoic acid is a recurring feature in the exploration of new therapeutic agents. While direct studies on this compound's intrinsic activity are limited, its role as a structural scaffold is well-established. Related compounds are actively investigated for various pharmacological activities.

Anti-inflammatory Agents: Derivatives of phenylpropanoic acid are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Research into related structures, such as 3-(4-Bromophenyl)propionic acid and other halogenated propanoic acid derivatives, has shown potential anti-inflammatory and analgesic properties. guidechem.com Furthermore, propanoic acid derivatives have been synthesized and screened for their anti-inflammatory activity, with some showing significant effects, suggesting the utility of the core structure in developing new anti-inflammatory drugs. researchgate.net

Antimicrobial Compounds: Halogenated aromatic compounds are frequently explored for their biological activities. For instance, 2-(4-Bromo-3-chlorophenyl)propanoic acid, a closely related molecule, is studied for potential antimicrobial properties. The development of novel antimicrobial agents targeting multidrug-resistant pathogens is a critical area of research, and amino acid derivatives, including those synthesized from substituted phenylpropanoic acids, are considered promising candidates. nih.gov

Applications in Agrochemical and Materials Science Research

Beyond pharmaceuticals, the reactivity of this compound makes it a valuable component in other areas of chemical research and production.

Propionic acid and its derivatives are utilized in the synthesis of agrochemicals, particularly herbicides. google.com The halogenated phenylpropanoic acid structure is a key building block in this field. guidechem.com The specific substitution pattern on the phenyl ring can be tailored to develop compounds with selective herbicidal or pesticidal activity, making intermediates like this compound valuable starting points for research and development in the agrochemical industry.

The unique chemical properties of this compound lend themselves to applications in materials science and the production of specialty chemicals. cymitquimica.com Halogenated organic compounds can be used as building blocks for advanced materials where specific electronic or steric properties are required. Its structure is suitable for creating more complex molecules for use in various industrial contexts. cymitquimica.comevitachem.com

Process Optimization and Scale-Up in Industrial Synthesis

The industrial synthesis of key intermediates like this compound and its derivatives is a subject of continuous research aimed at improving efficiency, reducing cost, and enhancing safety and environmental friendliness. The synthesis of the fexofenadine intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, provides a clear case study.

Prior art methods for its preparation suffered from significant drawbacks that made them unsuitable for large-scale industrial application. google.compatsnap.com These issues included non-selective bromination, the use of hazardous reagents, and the generation of hard-to-remove impurities. google.compatsnap.com

| Parameter | Prior Art Method (e.g., J. Am. Chem. Soc., 1957) google.com | Improved Industrial Process (Aqueous Medium) google.compatsnap.com |

| Starting Material | 2-Methyl-2-phenylpropanoic acid | 2-Methyl-2-phenylpropanoic acid |

| Solvent | Carbon Tetrachloride (Class-I, toxicologically objectionable) | Water (Environmentally friendly, safe) |

| Reagents | Bromine, Iron wire | Bromine, Alkali solution (e.g., Sodium Carbonate) |

| Selectivity | Non-selective, producing significant meta and ortho isomers | Highly selective, predominantly yielding the desired para isomer |

| Purity of Product | Low, requires multiple crystallizations, contaminated with starting material and isomers | High (up to 99.2% purity), minimizing downstream purification |

| Industrial Feasibility | Poor due to hazardous solvent, low yield, and extensive purification | Excellent due to safe solvent, high selectivity, and high yield |

Recent patents describe an optimized process involving the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. google.comgoogle.com This method overcomes many of the previous challenges. By controlling the pH of the reaction (acidic, neutral, or alkaline), a highly selective bromination at the para-position of the phenyl ring can be achieved. google.com For example, conducting the reaction at a neutral pH of about 7 can yield 2-(4-bromophenyl)-2-methylpropanoic acid with approximately 99% purity, containing only about 1% of the undesired meta-isomer. google.com This process is safer, more environmentally friendly, and provides a higher yield of the pure product, making it well-suited for industrial scale-up. patsnap.com

Development of industrial processes for high-purity production

Historically, some synthetic routes were not suitable for large-scale industrial application due to several drawbacks. google.compatsnap.com These issues included multi-step syntheses, the use of expensive reagents like methyl iodide, and the handling of hazardous materials such as sodium hydride, which is highly flammable. google.compatsnap.com Furthermore, reactions were often highly exothermic and employed expensive solvents like tetrahydrofuran, complicating commercial-scale production. google.compatsnap.com

To address these challenges, improved industrial processes have been developed. One notable advancement involves the selective bromination of a precursor like 2-methyl-2-phenylpropanoic acid using bromine in an aqueous medium. google.comgoogle.com This method offers a more direct and cost-effective route. The reaction can be performed under acidic, neutral, or alkaline conditions in a water-based system, which is more environmentally friendly and safer for industrial application than solvents like carbon tetrachloride. google.comgoogle.compatsnap.com Conducting the reaction at a neutral pH of about 7 has been shown to be particularly effective, yielding the desired 2-(4-bromophenyl) isomer with high selectivity and purity. google.com This process significantly reduces the content of the problematic meta-isomer to around 1%, resulting in a product purity of approximately 99%. google.com

The table below summarizes findings from process development studies for a closely related compound, demonstrating the impact of reaction conditions on product purity and yield.

Table 1: Comparison of Industrial Synthesis Methods for High-Purity 2-(4-bromophenyl)-2-methylpropanoic acid

| Reaction Condition | Starting Material | Key Reagents | Solvent | Yield | Product Purity (GC) | Meta-Isomer Impurity | Source |

|---|---|---|---|---|---|---|---|

| Acidic | 2-Methyl-2-phenylpropanoic acid | Bromine | Water | Quantitative (Crude) | 94.4% | 5.5% | google.com |

| Neutral (pH ~7) | 2-Methyl-2-phenylpropanoic acid | Bromine, Sodium Carbonate | Water | 81% | 98.5% | 1.25% | google.comgoogle.com |

| Neutral (alternative workup) | 2-Methyl-2-phenylpropanoic acid | Bromine, Sodium Carbonate | Water | 74.3% | 98.8% | 1.18% | google.compatsnap.com |

Continuous flow reactions and automated systems for synthesis optimization

Modern synthetic chemistry is increasingly adopting continuous flow technologies and automated systems to enhance process intensification, safety, and efficiency. researchgate.net While batch processing remains common, flow chemistry offers significant advantages for the synthesis of specialized chemicals like derivatives of this compound. These advantages include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

A pertinent example of this approach is the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid, a related chiral amino acid, using a co-immobilized multienzyme system in a continuous flow reactor. acs.org In this process, multiple enzymes, including a D-amino acid aminotransaminase, a lactate (B86563) dehydrogenase, and a formate (B1220265) dehydrogenase, are immobilized on polymer beads and packed into a column, creating a packed-bed reactor (PBR). acs.org

This integrated system facilitates a cofactor-driven cascade reaction in a continuous manner. acs.org The application of the immobilized enzymes in a PBR for a continuous-flow reaction demonstrated stable conversion rates of over 95% for 36 hours. acs.org This stability and high conversion highlight the potential of flow chemistry as a robust platform for manufacturing complex molecules. researchgate.netacs.org Pilot-scale batch reactions using this enzymatic system have yielded the final product with over 99% purity and an isolated yield of 65%. acs.org Such biocatalytic flow processes represent a significant step towards more sustainable and efficient manufacturing of fine chemicals and pharmaceuticals. researchgate.net

The data below illustrates the performance of a multienzyme cascade reaction in a continuous flow system for a related compound, showcasing the high efficiency achievable with this technology.

Table 2: Performance of a Continuous Flow Multienzyme Reactor for Synthesis of an Amino Acid Derivative

| Parameter | Value | Significance | Source |

|---|---|---|---|

| System Type | Packed-Bed Reactor (PBR) with Co-immobilized Enzymes | Enables continuous operation and enzyme recycling. | acs.org |

| Conversion Rate | >95% | High efficiency in converting substrate to product. | acs.org |

| Operational Stability | Stable conversion for 36 hours | Demonstrates the robustness of the system for industrial use. | acs.org |

| Space-Time Yield | 323.3 g L–1 day–1 | High productivity within a given reactor volume over time. | acs.org |

| Pilot-Scale Yield (Batch) | 65% (isolated) | Feasible for larger-scale production. | acs.org |

| Product Purity (HPLC) | >99% | Achieves high-purity product suitable for pharmaceutical applications. | acs.org |

Future Directions and Emerging Research Areas

Exploration of New Synthetic Methodologies and Catalysis

The development of novel synthetic methods for 2-(4-Bromophenyl)propanoic acid and its analogs is a key area of research, with a focus on efficiency, selectivity, and sustainability.

A significant thrust in this area is the development of catalytic systems that can achieve high yields and enantioselectivity. For instance, iridium catalysts with modular axial-unfixed biphenyl (B1667301) phosphine-oxazoline ligands have been investigated for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, which are precursors to chiral 2-arylpropanoic acids. rsc.org Another approach involves the use of photoredox/cobalt dual catalysis for the decarboxylative elimination of 2-arylpropionic acids to form olefins, demonstrating the versatility of this compound in further synthetic transformations. unl.edu

Researchers are also exploring innovative one-pot preparations. One such method involves the treatment of cyanohydrins with aqueous hydroiodic acid to produce 2-arylpropionic acids, offering a streamlined synthetic route. unl.edu Additionally, new methods for the synthesis of 2-(4-bromomethylphenyl)propionic acid, a related and important intermediate, have been developed with aims for lower cost, simpler operation, and higher yields suitable for industrial production. google.com

The table below summarizes some of the emerging synthetic methodologies:

| Methodology | Precursor/Reactant | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | α,β-Unsaturated carboxylic acids | Iridium catalysts with specific ligands | High enantioselectivity |

| Decarboxylative Elimination | 2-Arylpropionic acids | Photoredox/Cobalt dual catalysis | Forms olefins |

| One-Pot Synthesis | Cyanohydrins | Aqueous Hydroiodic Acid | Streamlined process |

| Novel Intermediate Synthesis | p-Chloromethylbenzaldehyde | Various, including NaCN, H2SO4, HBr | Industrial scalability |

Advanced Biological Studies and Mechanistic Elucidation

The structural motif of this compound is present in various molecules with interesting biological activities, prompting further investigation into their mechanisms of action.

Derivatives of this compound are being explored for a range of therapeutic applications. For example, compounds with similar structures are being studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The bromophenyl group can interact with various biological targets, influencing enzyme activity and cellular signaling pathways. ontosight.ai

Specifically, research has been conducted on 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives of 2-(4-isobutylphenyl)propanoic acid as potential anticancer agents, with in silico modeling used to predict their binding to protein kinases. mdpi.com Furthermore, phenoxyacetic acid derivatives containing a bromophenyl group have shown potential as antimicrobial agents. jetir.org The synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has also been undertaken to evaluate their antimicrobial and antioxidant properties. mdpi.com

The table below highlights some of the biological activities being investigated for derivatives of this compound:

| Derivative Class | Potential Biological Activity | Research Focus |

| General Bromophenyl-containing propanoic acids | Antimicrobial, Anti-inflammatory, Anticancer | Interaction with biological targets |

| 1,2,4-Triazole coupled acetamides | Anticancer | Protein kinase binding |

| Phenoxyacetic acid derivatives | Antimicrobial | Activity against various strains |

| N-sulfonylated valine derivatives | Antimicrobial, Antioxidant | Structure-activity relationship |

Application in Novel Materials and Supramolecular Chemistry

The unique molecular structure of this compound, with its combination of a rigid aromatic ring and a flexible carboxylic acid group, makes it a candidate for the development of new materials and for studies in supramolecular chemistry. The presence of the bromine atom also allows for further functionalization, enhancing its versatility as a building block. cymitquimica.com

The potential for this compound and its derivatives to form organized structures through non-covalent interactions is a key area of interest. For instance, the formation of 2-D supramolecular structures has been observed. tandfonline.com This self-assembly is crucial for the design of materials with specific properties, such as liquid crystals or functional polymers.

While direct applications of this compound in materials science are still emerging, related structures are being investigated. For example, research into other bromophenyl-containing carboxylic acids suggests potential applications in supramolecular chemistry.

Green Chemistry Approaches in Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound and related profens. researchgate.net

A major focus is the use of biocatalysis to create more environmentally friendly synthetic routes. scispace.com Enzymatic processes offer high enantioselectivity and can significantly reduce the environmental impact of chemical production. rsc.orgrsc.org For example, the one-step oxidation of 2-arylpropanols to 2-arylpropionic acids using a TEMPO/NaClO/NaClO2 system represents a milder and more eco-friendly alternative to traditional oxidation methods. thieme-connect.com

Biocatalytic strategies for the asymmetric synthesis of profens are a particularly active area of research. rsc.orgrsc.org These methods often utilize enzymes to achieve high optical purity, which is crucial for the pharmacological activity of many profens. rsc.orgrsc.org Protein engineering is also being employed to improve the efficiency and stability of these biocatalysts. rsc.orgrsc.org Another green approach is the development of processes that can be conducted in water, eliminating the need for organic solvents. A green process for preparing 2-(4-formylphenyl)propionic acid from 2-(4-(bromomethyl)phenyl)propionic acid has been developed using aqueous hydrogen peroxide and TEMPO. google.com

The table below details some of the green chemistry approaches being explored:

| Green Chemistry Approach | Key Feature | Example |

| Biocatalytic Oxidation | Mild, eco-friendly conditions | TEMPO/NaClO/NaClO2 system for oxidizing 2-arylpropanols thieme-connect.com |

| Asymmetric Biocatalysis | High enantioselectivity, sustainable | Enzymatic resolution for optically pure profens rsc.orgrsc.org |

| Aqueous Synthesis | Elimination of organic solvents | Preparation of 2-(4-formylphenyl)propionic acid in water google.com |

| Protein Engineering | Improved biocatalyst performance | Tailoring enzymes for specific profen synthesis rsc.orgrsc.org |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)propanoic acid?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation using 4-bromobenzene and propanoic acid derivatives. For example:

- React 4-bromobenzene with propanoic acid chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the alkylated intermediate, followed by hydrolysis to yield the acid .

- Alternative routes include Grignard reactions (e.g., reacting 4-bromophenylmagnesium bromide with methyl propionate, followed by oxidation) or hydrolysis of nitriles (e.g., 2-(4-bromophenyl)propanenitrile under acidic conditions) .

Key Considerations:

- Catalyst purity and reaction temperature significantly impact yield.

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structure of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 229.071 (C₉H₉BrO₂) with fragmentation patterns consistent with bromophenyl and propanoic acid moieties .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) .

Validation Tip: Cross-reference data with NIST Standard Reference Database entries for this compound (CAS 53086-53-6) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective for achieving enantiomeric purity in this compound synthesis?

Methodological Answer: Enantioselective synthesis requires chiral resolution or asymmetric catalysis :

- Chiral Chromatography : Use preparative RP-HPLC with a chiral stationary phase (e.g., Chiralpak® IA) to separate (R)- and (S)-enantiomers .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze ester derivatives of one enantiomer .

- Asymmetric Friedel-Crafts : Utilize chiral ligands (e.g., BINOL-derived catalysts) to induce enantioselectivity during alkylation .

Critical Note: Verify enantiomeric excess (ee) via polarimetry or chiral HPLC (e.g., tR = 12.48 min for (S)-enantiomer under C18 conditions) .

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points, spectral data)?

Methodological Answer: Discrepancies often arise from polymorphism or impurities :

- Thermal Analysis : Perform DSC/TGA to identify polymorphs (e.g., melting points ranging from 189°C to 330°C) .

- Recrystallization : Purify the compound using solvents like ethanol/water mixtures to isolate the dominant polymorph .

- Advanced Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 229.071 vs. 227.979) and rule out contaminants .

Example: A study reported a melting point of 189°C for a derivative, while another cited 330°C—likely due to differing crystal forms or hydration states .

Q. What are the applications of this compound in studying protein interactions or as a pharmaceutical intermediate?

Methodological Answer: The compound serves as a precursor or pharmacophore in:

- Protein-Protein Interaction Inhibitors : Derivatives like 2-(4-Bromophenyl)thiazole hydrazones inhibit eIF4E/eIF4G interactions (IC₅₀ ~0.5–1 μM) .

- SAR Studies : Modifying the bromophenyl group enhances binding affinity. For example, adding nitro or hydroxyl groups alters solubility and bioactivity .

- Metabolite Analysis : Use LC-MS/MS to track its incorporation into microbial metabolites (e.g., aryl sulfates affecting CNS microglia) .

Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。